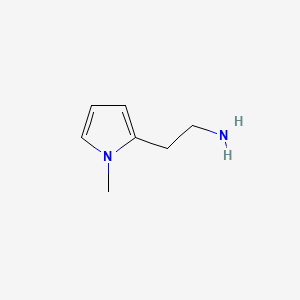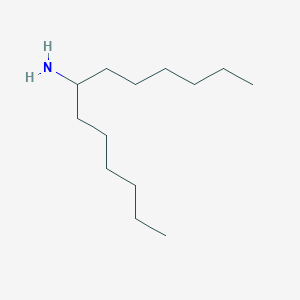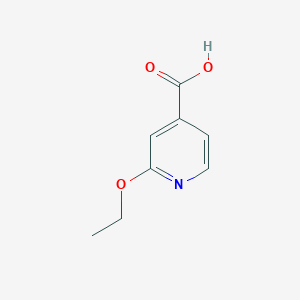
Nitrate de manganèse tétrahydraté
Vue d'ensemble
Description
Manganese(II) nitrate tetrahydrate is a hydrated manganese salt.
Applications De Recherche Scientifique
Synthèse de nanomatériaux à base de manganèse
Le nitrate de manganèse tétrahydraté sert de précurseur dans la synthèse de nanomatériaux à base de manganèse . Ces matériaux sont essentiels au développement de nouvelles technologies, notamment la nanoélectronique et la nanomédecine. La décomposition contrôlée du nitrate de manganèse tétrahydraté peut produire des oxydes de manganèse nanostructurés, utilisés dans des applications allant de la catalyse au stockage d'énergie.
Matériau d'électrode pour les batteries lithium-ion
Dans le domaine du stockage d'énergie, le nitrate de manganèse tétrahydraté est utilisé pour synthétiser des matériaux d'électrode pour les batteries lithium-ion . Le composé contribue à la formation de structures de spinelle qui améliorent les performances électrochimiques des batteries, offrant une capacité et une stabilité cyclique améliorées.
Catalyse et applications environnementales
Le nitrate de manganèse tétrahydraté est utilisé pour synthétiser du MnFe₂O₄ mésoporeux, agissant comme un catalyseur hétérogène pour la dégradation de colorants comme l'Orange II en présence de peroxymonosulfate . Cette application est importante dans le traitement des eaux usées et la remédiation environnementale, où l'élimination des colorants toxiques est cruciale.
Supercondensateurs à haut débit
Le composé est également utilisé pour créer de l'oxyde de manganèse cobalt poreux en forme d'oursin, utilisé dans les supercondensateurs à haut débit . Ces supercondensateurs présentent une capacité spécifique élevée et une capacité de débit exceptionnelle, ce qui les rend adaptés aux applications nécessitant des cycles de décharge et de recharge rapides de l'énergie.
Matériaux d'électrode positive pour les batteries sodium-ion
Le nitrate de manganèse tétrahydraté est essentiel à la synthèse de cadres ouverts d'hexacyanomanganate de manganèse, utilisés comme matériaux d'électrode positive pour les batteries sodium-ion . Cette application est particulièrement pertinente car les batteries sodium-ion émergent comme une alternative rentable aux batteries lithium-ion.
Synthèse de sorbants pour la purification des gaz
Le composé est utilisé dans la synthèse sol-gel de sorbants CeO₂–MnOx/ZSM-5 pour éliminer le sulfure d'hydrogène à haute température . Cette application est essentielle dans les procédés industriels où la purification des gaz est nécessaire pour respecter les normes environnementales et protéger les équipements.
Technologie de pulvérisation assistée par flamme
Le nitrate de manganèse tétrahydraté est utilisé comme solution précurseur dans la technologie de pulvérisation assistée par flamme pour synthétiser des cathodes d'oxyde de lithium manganèse de spinelle . Cette technique de fabrication innovante permet de produire des matériaux de cathode avec des propriétés améliorées pour une utilisation dans les systèmes de batteries avancés.
Mécanisme D'action
Target of Action
Manganese Nitrate Tetrahydrate is an inorganic compound with the formula Mn(NO3)2·4H2O . It is a nitrate salt containing varying amounts of water . The primary targets of Manganese Nitrate Tetrahydrate are manganese dioxide and nitrogen dioxide .
Mode of Action
In a redox reaction, two moles of the reductant nitrogen dioxide (gas) donate each one electron to manganese dioxide (black solid), the oxidant, which is reduced from its oxidation state (IV) to its lower state (II). Simultaneously, nitrogen dioxide (IV) is oxidized to form nitrate (NO−3) (V) .
Biochemical Pathways
It is known that the compound is a useful precursor to the oxides of manganese . This suggests that it may play a role in the biochemical pathways that involve these oxides.
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s ADME properties and their impact on bioavailability remain to be investigated.
Result of Action
The result of the action of Manganese Nitrate Tetrahydrate is the formation of manganese (II) nitrate . Heating the tetrahydrate to 110 °C gives the pale yellow monohydrate . The reaction is reversible in the sense that heating the manganese (II) dinitrate to 450 °C gives a slightly nonstoichiometric manganese (IV) dioxide .
Action Environment
The action of Manganese Nitrate Tetrahydrate can be influenced by environmental factors such as temperature. For example, heating the compound to certain temperatures can result in the formation of different products . Furthermore, the compound’s solubility in water suggests that it could be affected by the presence of water in the environment .
Propriétés
IUPAC Name |
manganese(2+);dinitrate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2NO3.4H2O/c;2*2-1(3)4;;;;/h;;;4*1H2/q+2;2*-1;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIMWUQMDCBYFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8MnN2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174754 | |
| Record name | Manganese nitrate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pink deliquescent solid; mp = 37.1 deg C; [Merck Index] Light red crystalline solid; Hygroscopic; [Aldrich MSDS] | |
| Record name | Manganese(II) nitrate tetrahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9500 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
20694-39-7 | |
| Record name | Manganese nitrate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020694397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese nitrate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | manganese(2+);dinitrate;tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE NITRATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03M0G68R5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















